Nifurmerone (CAS 5579-95-3): A Technical Guide for Drug Development Professionals
Nifurmerone (CAS 5579-95-3): A Technical Guide for Drug Development Professionals
This document provides a comprehensive technical overview of Nifurmerone (CAS 5579-95-3), a nitrofuran derivative with potential applications in antimicrobial research. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes available chemical data, outlines plausible synthetic and analytical methodologies, and discusses its presumed mechanism of action based on the broader class of nitrofuran anti-infective agents.
Core Chemical Identity and Properties
Nifurmerone is chemically identified as 2-chloro-1-(5-nitrofuran-2-yl)ethanone.[1] It belongs to the nitrofuran class of compounds, which are characterized by a nitro group attached to a furan ring.[2] This structural motif is central to the biological activity of this class of molecules.
Chemical Structure and Identifiers
The molecular structure of Nifurmerone is fundamental to its reactivity and biological interactions. Key identifiers are summarized in the table below for precise documentation and database referencing.
| Identifier | Value | Source |
| CAS Number | 5579-95-3 | [3] |
| Molecular Formula | C₆H₄ClNO₄ | [1][4] |
| Molecular Weight | 189.55 g/mol | [1][4] |
| IUPAC Name | 2-chloro-1-(5-nitrofuran-2-yl)ethanone | [1] |
| SMILES | C1=C(OC(=C1)[O-])C(=O)CCl | [1][4] |
| InChI Key | DQJAAEADFORVGZ-UHFFFAOYSA-N | [1][4] |
| Synonyms | Metofurone, Chloromethyl(5-nitro-2-furyl) ketone, NF-71 | [3] |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of Nifurmerone are not extensively reported in publicly accessible literature. However, based on its structure and data for similar compounds, the following properties can be anticipated. These computed properties provide a baseline for experimental design.
| Property | Predicted/Computed Value | Source |
| XLogP3-AA | 1.8 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 188.9828853 Da | [1] |
| Topological Polar Surface Area | 76 Ų | [1] |
Note: Solubility, melting point, and boiling point data require experimental determination and are not consistently available in the reviewed sources.
Synthesis and Manufacturing Considerations
A likely precursor for the synthesis of Nifurmerone is 5-nitro-2-furoic acid or its derivatives. The synthesis could proceed via the conversion of 5-nitro-2-furoic acid to its corresponding acyl chloride, followed by a reaction to introduce the chloromethyl ketone moiety.
Caption: A plausible synthetic pathway for Nifurmerone.
Experimental Protocol: Proposed Synthesis of Nifurmerone
This protocol is a theoretical outline based on standard organic synthesis methodologies.
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Acid Chloride Formation: 5-nitro-2-furoic acid is refluxed with an excess of thionyl chloride (SOCl₂) until the reaction is complete, as monitored by the cessation of gas evolution. The excess thionyl chloride is removed under reduced pressure to yield 5-nitro-2-furoyl chloride.
-
Diazomethane Reaction: The resulting 5-nitro-2-furoyl chloride is dissolved in an anhydrous, inert solvent (e.g., diethyl ether) and cooled in an ice bath. A solution of diazomethane in ether is added cautiously until the yellow color of diazomethane persists.
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Hydrochlorination: The reaction mixture is then treated with anhydrous hydrogen chloride gas, which leads to the formation of the α-chloroketone, Nifurmerone, with the evolution of nitrogen gas.
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Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Nifurmerone.
Safety Precaution: Diazomethane is highly toxic and explosive. This synthesis should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety measures.
Mechanism of Action: Insights from the Nitrofuran Class
Nifurmerone is classified as an anti-infective and antifungal agent.[4] The precise molecular mechanism of Nifurmerone has not been elucidated. However, the mode of action for the nitrofuran class of antibiotics is generally understood to involve the enzymatic reduction of the 5-nitro group within the microbial cell.[7]
Caption: Proposed mechanism of action for Nifurmerone.
This bioreduction, catalyzed by bacterial nitroreductases, generates highly reactive intermediates, including a nitro-anion radical.[7] These reactive species are believed to be the ultimate cytotoxic agents, exerting their antimicrobial effect through multiple pathways, including:
-
DNA Damage: The reactive intermediates can cause strand breakage and other damage to microbial DNA.
-
Inhibition of Ribosomal Proteins: This disruption of protein synthesis is a key aspect of their antibacterial action.
-
Interference with Key Metabolic Enzymes: The reactive species can inactivate essential enzymes involved in cellular respiration and other metabolic processes.
It is important to note that for some nitrofurans, like Nifurtimox, the role of oxidative stress in their primary mechanism of action has been questioned, suggesting that other cytotoxic effects of the reduced metabolites may be more significant.[7]
Analytical Characterization
A robust analytical framework is essential for the characterization and quality control of any active pharmaceutical ingredient. For Nifurmerone, a combination of spectroscopic and chromatographic techniques would be employed.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of Nifurmerone.[8][9][10] The ¹H NMR spectrum would be expected to show signals corresponding to the protons on the furan ring and the methylene protons adjacent to the chlorine atom and the carbonyl group. The chemical shifts would be influenced by the electron-withdrawing effects of the nitro and carbonyl groups.
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Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Characteristic absorption bands would be expected for the C=O (ketone), C-NO₂ (nitro group), and C-Cl bonds.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Techniques like LC-MS or GC-MS would be suitable.[11]
Chromatographic Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of pharmaceutical compounds. A reversed-phase HPLC method, likely with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol), would be developed and validated to quantify Nifurmerone and detect any impurities.
Experimental Protocol: Purity Determination by HPLC
-
Standard and Sample Preparation: Prepare a stock solution of Nifurmerone reference standard in a suitable solvent (e.g., acetonitrile). Prepare the sample solution of the synthesized batch at a similar concentration.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV spectrum of Nifurmerone (likely in the range of 300-320 nm due to the nitrofuran chromophore).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions. The purity of the sample is determined by comparing the area of the main peak in the sample chromatogram to the total area of all peaks, expressed as a percentage.
Biological Activity and Applications
Nifurmerone is cataloged as an anti-infective and antifungal agent.[4] The nitrofuran class, to which it belongs, has a history of use against a variety of bacterial and some protozoal infections. The specific spectrum of activity for Nifurmerone is not well-documented in the available literature.
Further research would be required to determine its Minimum Inhibitory Concentrations (MICs) against a panel of clinically relevant bacteria and fungi. Standard broth microdilution or agar dilution assays would be appropriate for this purpose.[6][12] Cytotoxicity assays against human cell lines would also be a critical step in evaluating its potential as a therapeutic agent.[13]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Nifurmerone is associated with several hazard statements[1]:
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes serious eye damage.
-
May cause an allergic skin reaction.
-
May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated chemical fume hood.
References
- Mayo Clinic. (2025). Nabumetone (oral route) - Side effects & dosage.
- TargetMol. (n.d.). Data Sheet (Cat.No.T33668) - Nifurmerone.
- Maya, J. D., Morello, A., & Repetto, Y. (2010). Mode of action of nifurtimox and N-oxide-containing heterocycles against Trypanosoma cruzi: is oxidative stress involved? Biochemical Pharmacology, 79(12), 1747-1755.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21753, Nifurmerone.
- Global Substance Registration System. (n.d.). NIFURMERONE.
- ChemWhat. (n.d.). Nifurmerone CAS#: 5579-95-3.
- Sigma-Aldrich. (n.d.). 5-Nitro-2-furaldehyde semicarbazone = 97.0 HPLC 59-87-0.
- ResearchGate. (n.d.). Synthesis of nifuroxazide analogs.
- PubMed. (n.d.). Synthesis and biological activity of nifuroxazide and analogs.
- Chemistry LibreTexts. (2023). NMR - Interpretation.
- PubMed. (n.d.). Synthesis and biological activity of nifuroxazide and analogs. II.
- MDPI. (n.d.). Advanced Nuclear Magnetic Resonance, Fourier Transform–Infrared, Visible-NearInfrared and X-ray Diffraction Methods Used for Characterization of Organo-Mineral Fertilizers Based on Biosolids.
- National Center for Biotechnology Information. (n.d.). An Introduction to Biological NMR Spectroscopy.
- Frontiers. (n.d.). Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3.
- PubMed. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.
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